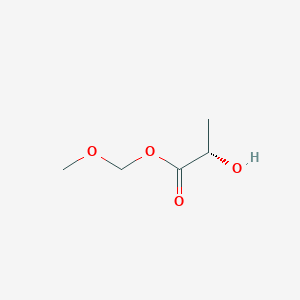
methoxymethyl (2S)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methoxymethyl group attached to the (2S)-2-hydroxypropanoate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methoxymethyl (2S)-2-hydroxypropanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with methoxymethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl (2S)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methoxymethyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxymethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2S)-2-hydroxypropanoic acid, which can then participate in various biochemical processes. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under specific conditions.
Comparison with Similar Compounds
Methoxymethyl (2S)-2-hydroxypropanoate can be compared with other similar compounds such as:
Ethoxymethyl (2S)-2-hydroxypropanoate: Similar structure but with an ethoxymethyl group instead of methoxymethyl.
Methoxymethyl (2R)-2-hydroxypropanoate: The enantiomer of the compound with the (2R) configuration.
Methoxymethyl (2S)-2-hydroxybutanoate: Similar structure but with a butanoate moiety instead of propanoate.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methoxymethyl group, which imparts distinct reactivity and functional properties compared to its analogs.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methoxymethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
ZKWBZXZFSBKZDF-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCOC)O |
Canonical SMILES |
CC(C(=O)OCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















